molecular formula C14H11NO7S B280668 Pfkfb3-IN-2

Pfkfb3-IN-2

Cat. No.: B280668
M. Wt: 337.31 g/mol
InChI Key: NGXAGADOESECAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PFKFB3-IN-2 is a small molecule inhibitor that targets the enzyme phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This enzyme plays a crucial role in regulating glycolysis, a metabolic pathway that converts glucose into pyruvate, producing energy in the form of adenosine triphosphate. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment, where it can inhibit the glycolytic pathway that many cancer cells rely on for rapid growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PFKFB3-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PFKFB3-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced functional groups .

Mechanism of Action

PFKFB3-IN-2 exerts its effects by inhibiting the enzyme phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1, which is a key regulatory enzyme in glycolysis. By inhibiting this enzyme, this compound reduces the levels of fructose-2,6-bisphosphate, thereby decreasing glycolytic flux and energy production in cells. This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells that rely heavily on glycolysis for energy .

Properties

Molecular Formula

C14H11NO7S

Molecular Weight

337.31 g/mol

IUPAC Name

4-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20)

InChI Key

NGXAGADOESECAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O

Origin of Product

United States

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